Lipophilicity Tuning: Lower LogP Than the 4-Bromo Analog Enhances Aqueous Solubility Profiles
The target compound (4-chlorophenyl derivative) displays a computed XLogP3 of 2.8, whereas the directly analogous 4-bromophenyl variant (CAS 1904344-65-5) has a computed XLogP3 of 3.1, representing a ΔlogP of −0.3 units [1][2]. This lower lipophilicity is expected to translate into improved aqueous solubility and reduced phospholipidosis risk, a critical advantage in early lead optimization campaigns where balancing potency and ADME properties is essential.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-Bromophenyl analog: 3.1 |
| Quantified Difference | ΔlogP = −0.3 |
| Conditions | Calculated using PubChem's XLogP3 algorithm |
Why This Matters
Lower lipophilicity reduces the likelihood of non-specific binding, CYP450 inhibition, and hERG channel blockade, directly impacting the developability profile of a chemical series.
- [1] PubChem Compound Summary. (4-Chlorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone. CID 92087886. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/92087886 View Source
- [2] PubChem Compound Summary. (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone. CID 92087887. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/92087887 View Source
